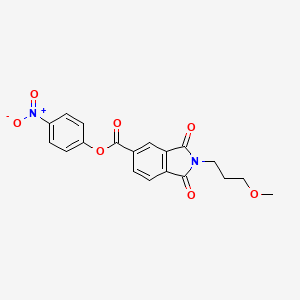![molecular formula C20H17NO5S B4550990 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B4550990.png)
2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate
Overview
Description
2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate is an organic compound that features a naphthalene ring, a phenylsulfonyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate typically involves the following steps:
Formation of the Naphthyl Ketone: The starting material, 2-naphthol, undergoes a Friedel-Crafts acylation to form 2-(2-naphthyl)-2-oxoethyl chloride.
Sulfonamide Formation: The phenylsulfonyl chloride reacts with an amine to form the phenylsulfonyl amine.
Esterification: The final step involves the esterification of the naphthyl ketone with the phenylsulfonyl amine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl and phenylsulfonyl groups can engage in π-π interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Naphthyl acetate: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.
Phenylsulfonyl acetates: Lack the naphthyl ring, which reduces their potential for π-π interactions.
Uniqueness: 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate is unique due to the combination of the naphthyl ring and the phenylsulfonyl group, providing a balance of reactivity and stability that is advantageous in various synthetic and research applications.
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-(benzenesulfonamido)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-19(17-11-10-15-6-4-5-7-16(15)12-17)14-26-20(23)13-21-27(24,25)18-8-2-1-3-9-18/h1-12,21H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHRYXEWVBZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B4550918.png)
![ISOPROPYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4550920.png)

![2-(propan-2-ylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B4550934.png)
![N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4550957.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4550975.png)
![2-[(3-{(1E)-1-[2-(ethoxycarbonyl)hydrazinylidene]ethyl}phenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4550981.png)
![2-{[butyl(ethyl)amino]carbonyl}phenyl acetate](/img/structure/B4550982.png)

![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4551000.png)
![7-Methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,7,11(15)-tetraene-5-thione](/img/structure/B4551008.png)
![4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4551011.png)
![(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one](/img/structure/B4551014.png)
